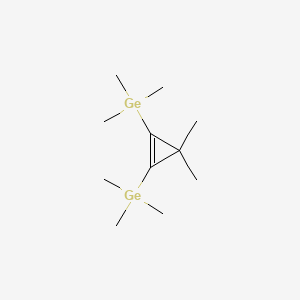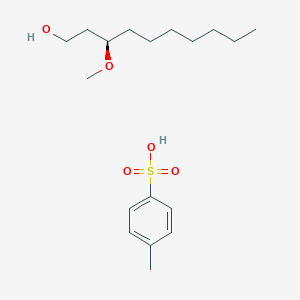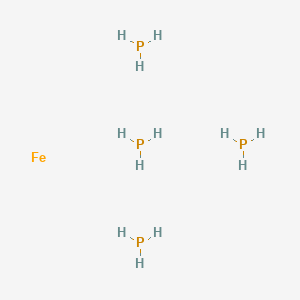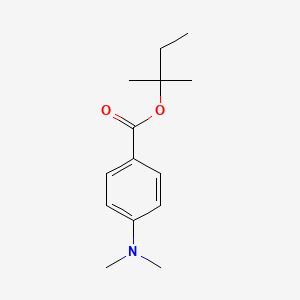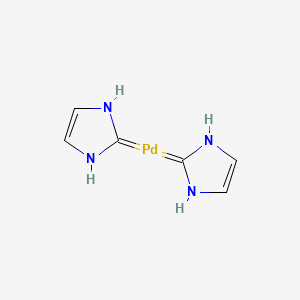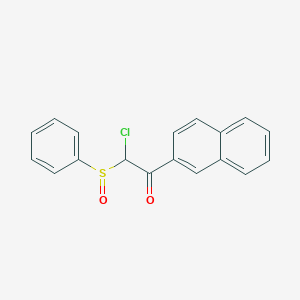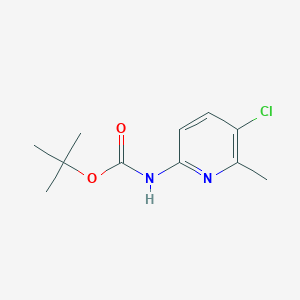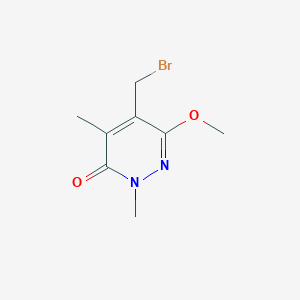
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 6-position, and two methyl groups at the 2- and 4-positions of the pyridazinone ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methoxy-2,4-dimethylpyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyridazinone derivatives.
科学研究应用
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one is largely dependent on its chemical structure and the specific reactions it undergoes. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridazinone ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one: Lacks the halogen substituent, resulting in different reactivity and properties.
6-Methoxy-2,4-dimethylpyridazin-3(2H)-one: Lacks the bromomethyl group, affecting its potential for substitution reactions.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one imparts unique reactivity, making it a valuable intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from similar compounds .
属性
CAS 编号 |
185746-40-1 |
|---|---|
分子式 |
C8H11BrN2O2 |
分子量 |
247.09 g/mol |
IUPAC 名称 |
5-(bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(4-9)7(13-3)10-11(2)8(5)12/h4H2,1-3H3 |
InChI 键 |
WJVVEYANPBAPAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN(C1=O)C)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



